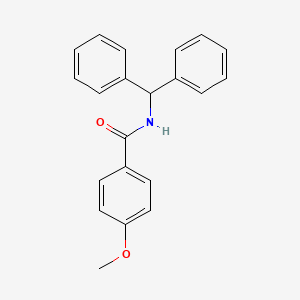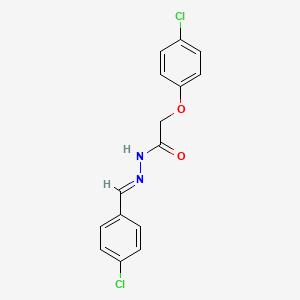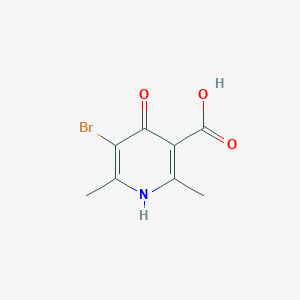
(E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a dimethoxybenzylidene moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
(E)-N’-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (E)-N’-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to interfere with signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(3,4-Dimethoxybenzylidene)-1-indanone: This compound shares the dimethoxybenzylidene moiety but differs in the core structure, which is an indanone instead of a pyrazole.
Bis-(3,4-dimethoxybenzylidene)succinic anhydride: This compound contains two dimethoxybenzylidene groups attached to a succinic anhydride core.
Uniqueness
(E)-N’-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features. The presence of the pyrazole ring and the hydrazone linkage imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-13-18(15-7-5-4-6-8-15)22-23-19(13)20(25)24-21-12-14-9-10-16(26-2)17(11-14)27-3/h4-12H,1-3H3,(H,22,23)(H,24,25)/b21-12+ |
InChI Key |
KLLIWPHOBIXZQG-CIAFOILYSA-N |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide](/img/structure/B11989199.png)
![2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole](/img/structure/B11989210.png)


![N-{(2E)-3-allyl-4-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11989213.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989217.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11989225.png)


![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11989243.png)
![Urea, N-(3,4-dichlorophenyl)-N'-[4-(1-methylpropyl)phenyl]-](/img/structure/B11989245.png)
![N'-(2-thienylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11989264.png)
![N-isopropyl-N-phenyl-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide](/img/structure/B11989266.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989275.png)
